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Compound of Interest

Compound Name: 3-Cyclopropyiphenol

Cat. No.: B1286756

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropylphenol is a phenolic compound characterized by the presence of a cyclopropyl
group attached to the benzene ring. This structural motif is of interest in medicinal chemistry
and materials science due to the unique conformational and electronic properties conferred by
the cyclopropyl ring. Accurate spectroscopic data is paramount for the unequivocal
identification and characterization of this compound in various research and development
settings. This technical guide provides a summary of the predicted spectroscopic data for 3-
Cyclopropylphenol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such data
are also presented.

Predicted Spectroscopic Data

Due to the limited availability of public, experimentally-derived spectroscopic data for 3-
Cyclopropylphenol, the following data tables are based on established principles of
spectroscopy and predictions from spectroscopic databases and software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data (Predicted)

Solvent: CDClIs, Reference: TMS at 0.00 ppm
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~7.10 t 1H Ar-H (C5)
~6.75 d 1H Ar-H (C6)
~6.65 d 1H Ar-H (C4)
~6.60 S 1H Ar-H (C2)
~4.80 brs 1H OH
~1.85 m 1H Cyclopropyl-H (C7)
~0.95 m oH g;lzzr)opyl-H
~0.65 m oH Cyclopropyl-H

(C8/C9)

13C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCIs, Reference: CDCls at 77.16 ppm

Chemical Shift (8) (ppm) Assighment
~155.0 C3 (C-OH)
~146.0 C1l

~129.5 C5

~119.0 C6

~115.0 C4

~113.0 Cc2

~15.0 Cc7

~9.5 C8, C9
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Infrared (IR) Spectroscopy

Wavenumber (cm—?)

Intensity

Assignment

~3600-3200 Strong, Broad O-H stretch (phenolic)
~3100-3000 Medium Aromatic C-H stretch
~3080, ~3000 Medium Cyclopropyl C-H stretch
1600, ~1480 Strong A.rométic C=C skeletal
vibrations
~1230 Strong C-O stretch (phenolic)
~850.750 Strong Arom.atic C-H out-of-plane
bending
Mass Spectrometry (MS)
lonization Mode: Electron lonization (EI)
m/z Relative Intensity (%) Assignment
134 100 [M]* (Molecular lon)
133 80 [M-H]*
105 60 [M-C2Hs]*+
91 40 [C7H7]* (Tropylium ion)
77 30 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for an organic

compound like 3-Cyclopropylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Weigh approximately 5-10 mg of 3-Cyclopropylphenol and dissolve it
in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean,
dry NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane
(TMS), if not already present in the solvent.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the
instrument to optimize the magnetic field homogeneity.

H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds,
and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural
abundance and smaller gyromagnetic ratio of 13C, a larger number of scans and a longer
relaxation delay are typically required.

Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and calibrating the chemical shift scale to the internal standard (TMS at 0.00
ppm). Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of liquid or
solid 3-Cyclopropylphenol directly onto the ATR crystal. Ensure good contact between the
sample and the crystal by applying gentle pressure with the built-in clamp.

Sample Preparation (Thin Film - for liquids): Place a drop of liquid 3-Cyclopropylphenol
between two salt plates (e.g., NaCl or KBr) to form a thin film.

Sample Preparation (KBr Pellet - for solids): Grind a small amount of solid 3-
Cyclopropylphenol with dry potassium bromide (KBr) powder. Press the mixture into a thin,
transparent pellet using a hydraulic press.

Data Acquisition: Place the sample (ATR unit, salt plates, or KBr pellet) in the IR
spectrometer's sample compartment.[2] Record the spectrum, typically over a range of 4000
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to 400 cm~1.[3] Acquire a background spectrum of the empty sample compartment (or clean
ATR crystal/salt plates) and subtract it from the sample spectrum.[3]

Data Analysis: Identify the characteristic absorption bands and their corresponding
wavenumbers.[4]

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of 3-Cyclopropylphenol into the mass
spectrometer. For a volatile compound, this can be done via a gas chromatography (GC-MS)
interface or by direct insertion probe.[5][6]

lonization: lonize the sample molecules. Electron ionization (EIl) is a common method where
the sample is bombarded with a high-energy electron beam.[5][6]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[5][6]

Detection: The separated ions are detected, and their abundance is recorded for each m/z
value.[5][6]

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.
Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural
information.[7]

Visualizations

Caption: Chemical structure of 3-Cyclopropylphenol.
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General Spectroscopic Analysis Workflow

Spectroscopic Analysis Data Processing & Interpretation
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Click to download full resolution via product page

Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyclopropylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1286756#spectroscopic-data-nmr-ir-ms-for-3-
cyclopropylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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